3-(2-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring can be introduced via a condensation reaction with appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole ring can produce amines or other reduced derivatives .
Scientific Research Applications
N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N-(2-fluorophenyl): Shares the thiophene and fluorophenyl groups but lacks the oxadiazole ring.
Benzo[b]thiophene-2-carboxamide derivatives: Similar in structure but with a benzo[b]thiophene core instead of a simple thiophene ring.
Uniqueness
N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H13FN4O3S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H13FN4O3S/c17-11-5-2-1-4-10(11)13-20-16(24-21-13)15(23)19-8-7-18-14(22)12-6-3-9-25-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23) |
InChI Key |
AVPLVLWDIGHJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CS3)F |
Origin of Product |
United States |
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